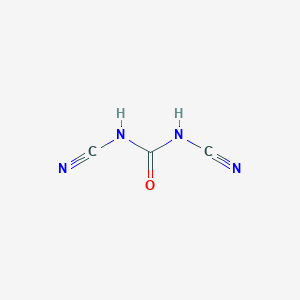
N,N'-Dicyanourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyanourea is an organic compound characterized by the presence of two cyano groups attached to a urea molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dicyanourea can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with urea under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyanourea may involve the continuous flow of reactants through a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dicyanourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert N,N’-Dicyanourea into simpler compounds.
Substitution: The cyano groups in N,N’-Dicyanourea can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield cyanamide derivatives, while reduction can produce amines.
Scientific Research Applications
N,N’-Dicyanourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Research has explored its potential as an enzyme inhibitor.
Medicine: Studies are investigating its use in drug development, particularly for its potential antiviral and anticancer properties.
Industry: N,N’-Dicyanourea is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-Dicyanourea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N,N’-Dicyanourea can be compared to other compounds with similar structures, such as:
Cyanamide: Both compounds contain cyano groups, but N,N’-Dicyanourea has two cyano groups attached to a urea molecule, making it more versatile in certain reactions.
Urea: While urea lacks cyano groups, it shares the central carbonyl group with N,N’-Dicyanourea, allowing for some similar reactivity.
Dicyandiamide: This compound also contains cyano groups and is used in similar applications, but its structure and reactivity differ from N,N’-Dicyanourea.
The uniqueness of N,N’-Dicyanourea lies in its dual cyano groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific research and industrial applications.
Properties
CAS No. |
82490-04-8 |
|---|---|
Molecular Formula |
C3H2N4O |
Molecular Weight |
110.07 g/mol |
IUPAC Name |
1,3-dicyanourea |
InChI |
InChI=1S/C3H2N4O/c4-1-6-3(8)7-2-5/h(H2,6,7,8) |
InChI Key |
IGDVUCTVYWYQBS-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)NC(=O)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















